

DMT-dG(dmf) Phosphoramidite CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DMT-dG(dmf) Phosphoramidite

Cat. No.: B15583224

[Get Quote](#)

An In-depth Technical Guide to **DMT-dG(dmf) Phosphoramidite**

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dG(dmf) Phosphoramidite, a key reagent in modern molecular biology and drug development, is a modified nucleoside phosphoramidite essential for the automated solid-phase synthesis of oligonucleotides.[1][2] Its formal chemical name is N²-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite].[3][4] This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols associated with its use. The dimethylformamidine (dmf) protecting group on the guanine base offers significant advantages, particularly in the synthesis of G-rich sequences and in high-throughput applications, due to its rapid deprotection kinetics.[3][4]

Physicochemical Properties

The fundamental properties of **DMT-dG(dmf) Phosphoramidite** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
CAS Number	330628-04-1	[1][3][4][5]
Molecular Formula	C ₄₃ H ₅₃ N ₈ O ₇ P	[3][5]
Molecular Weight	824.90 g/mol	[3][4][5]
Appearance	White to off-white powder	[3][5]
Purity	≥98.0% (HPLC)	[5]
Storage Temperature	-10 to -25°C	[3][6]
Solubility	Soluble in anhydrous acetonitrile	[2]

Role in Oligonucleotide Synthesis

DMT-dG(dmf) Phosphoramidite is a building block for the synthesis of DNA and RNA strands. [2][6] The process of oligonucleotide synthesis is a cyclical chemical reaction that adds nucleotides one by one to a growing chain attached to a solid support. [2] The key attributes of this specific phosphoramidite are:

- **5'-DMT Group:** The dimethoxytrityl (DMT) group protects the 5'-hydroxyl function, preventing self-polymerization. It is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide. [2]
- **3'-Phosphoramidite Group:** The 3'-cyanoethyl phosphoramidite is the reactive moiety that, when activated, forms a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. [2]
- **dmf Protecting Group:** The dimethylformamidinium (dmf) group protects the exocyclic amine of the guanine base. A key advantage of the dmf group over the traditional isobutyryl (ibu) group is its lability, which allows for significantly faster deprotection times. [3][7] This is particularly beneficial for synthesizing guanine-rich sequences, where incomplete deprotection can be a problem. [3][4]

Experimental Protocols

General Oligonucleotide Synthesis Cycle

The following is a generalized protocol for the use of **DMT-dG(dmf) Phosphoramidite** in an automated DNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Materials:

- **DMT-dG(dmf) Phosphoramidite** and other required phosphoramidites (e.g., DMT-dA(bz), DMT-dC(bz), DMT-dT).
- Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
- Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile).
- Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).
- Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF).^[8]
- Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).^{[3][8]}
- Anhydrous acetonitrile.

Procedure:

- Step 1: Deblocking (Detritylation)
 - The DMT group is removed from the 5'-hydroxyl of the nucleoside bound to the solid support by treating it with the deblocking solution.
 - This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
- Step 2: Coupling
 - The **DMT-dG(dmf) Phosphoramidite**, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with the activator solution.

- The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester bond. Coupling efficiencies are typically high, around 99%.^[7]
- Step 3: Capping
 - Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions.
 - This prevents the formation of failure sequences (n-1) in subsequent cycles.
- Step 4: Oxidation
 - The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using the oxidizing solution. A low concentration of iodine (0.02 M) is recommended when using dG(dmf) phosphoramidite.^[3]

These four steps are repeated for each nucleotide to be added to the sequence.

Deprotection and Cleavage

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups must be removed.

- Cleavage and Base Deprotection:
 - The solid support is treated with concentrated ammonium hydroxide or a mixture of ammonia and methylamine (AMA).
 - The dmf group is significantly more labile than the conventional dG(ibu) group.^{[3][4]}
 - Standard Deprotection: 2 hours at 55°C or 1 hour at 65°C in concentrated ammonia.^{[3][4]}
 - Rapid Deprotection: 10 minutes at 65°C in AMA (1:1 v/v).^[9]
- Purification:
 - The final product, which may still have the 5'-DMT group attached ("DMT-on"), can be purified from truncated failure sequences using reversed-phase High-Performance Liquid

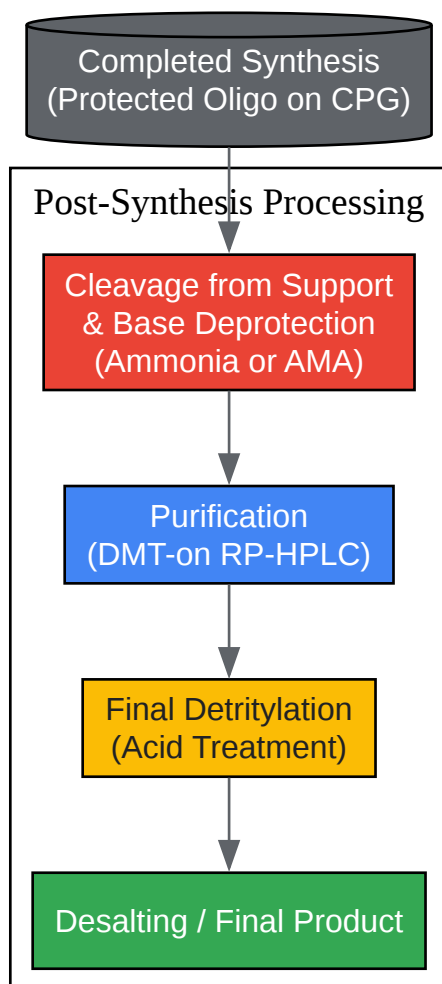
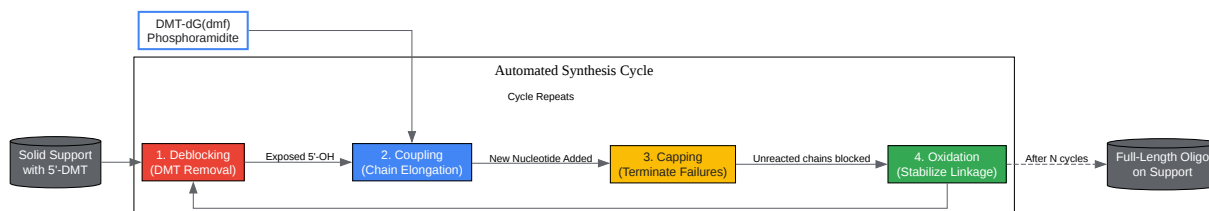
Chromatography (HPLC).^[7] The hydrophobic DMT group allows for effective separation.

^[7]

- Following purification, the DMT group is removed, and the oligonucleotide can be further purified if necessary.

Workflow and Pathway Diagrams

The following diagrams illustrate the key chemical processes involving **DMT-dG(dmf) Phosphoramidite**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]
- 2. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 3. DMT-dG(dmf) Phosphoramidite 330628-04-1 [sigmaaldrich.com]
- 4. DMT-dG(dmf) Phosphoramidite configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 5. hongene.com [hongene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. digital.csic.es [digital.csic.es]
- 8. benchchem.com [benchchem.com]
- 9. shop.hongene.com [shop.hongene.com]
- To cite this document: BenchChem. [DMT-dG(dmf) Phosphoramidite CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15583224#dmt-dg-dmf-phosphoramidite-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com